N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Overview
Description
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various bioactive compounds . The compound also contains a sulfamoyl group, which is often found in drugs and has various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethyl group, a methoxy group, and a sulfamoyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the sulfamoyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group might increase its water solubility, while the benzothiazole ring might increase its lipophilicity .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic compounds often involves multi-step chemical reactions, leading to molecules with potential biological activities. For example, the synthesis of novel heterocyclic compounds derived from benzofuran and thiazole moieties has been extensively studied. These compounds are synthesized through reactions involving key intermediates such as benzofuran derivatives and thiazolopyrimidines, which can further undergo various chemical transformations to yield molecules with diverse biological activities (Abu‐Hashem et al., 2020). Such synthetic strategies highlight the versatility of thiazole and benzofuran scaffolds in medicinal chemistry.
Biological Activities
Compounds featuring benzofuran and thiazole rings have been evaluated for a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For instance, derivatives of benzofuran have shown significant anti-inflammatory and analgesic properties, acting as inhibitors of cyclooxygenase enzymes (COX-1/COX-2) and displaying potent analgesic and anti-inflammatory activities in experimental models (Abu‐Hashem et al., 2020). Additionally, certain benzofuran derivatives exhibit growth inhibitory activity against cancer cell lines, highlighting their potential in cancer therapy (Kuramoto et al., 2008).
Potential Therapeutic Uses
The exploration of benzofuran and thiazole derivatives extends to their potential therapeutic applications. For example, some compounds have shown promising results in the treatment of Alzheimer's disease by inhibiting histone deacetylase 6 (HDAC6), which could ameliorate disease phenotypes (Lee et al., 2018). This indicates the potential of benzofuran and thiazole derivatives for developing novel therapeutic agents targeting neurodegenerative diseases.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-4-26-20-12-9-17(30-3)14-21(20)32-23(26)24-22(27)16-7-10-19(11-8-16)33(28,29)25(2)15-18-6-5-13-31-18/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZROZCXDMSYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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